2-Penten-3-ol, 2,4-dimethyl-
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Overview
Description
2-Penten-3-ol, 2,4-dimethyl- is an organic compound with the molecular formula C7H14O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a pentene backbone with two methyl groups at the 2nd and 4th positions
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for synthesizing 2-Penten-3-ol, 2,4-dimethyl- involves the Grignard reaction. This process typically starts with the reaction of an alkyl or aryl magnesium halide (Grignard reagent) with an aldehyde or ketone. For instance, the reaction of 2,4-dimethyl-2-pentene with formaldehyde followed by hydrolysis can yield the desired alcohol.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 2,4-dimethyl-1-pentene. This two-step process includes the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base to form the alcohol.
Industrial Production Methods: Industrial production of 2-Penten-3-ol, 2,4-dimethyl- may involve large-scale Grignard reactions or hydroboration-oxidation processes, optimized for yield and efficiency. These methods are scaled up using industrial reactors and continuous flow systems to meet commercial demand.
Types of Reactions:
Oxidation: 2-Penten-3-ol, 2,4-dimethyl- can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: SOCl2, PBr3
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Scientific Research Applications
2-Penten-3-ol, 2,4-dimethyl- has various applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects, is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Penten-3-ol, 2,4-dimethyl- involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in chemical reactions. Its effects in biological systems may be mediated through interactions with enzymes and receptors, influencing metabolic and signaling pathways.
Comparison with Similar Compounds
- 2,3-Dimethyl-2-butanol
- 2,4-Dimethyl-3-pentanol
- 2,4-Dimethyl-1-pentanol
Comparison: 2-Penten-3-ol, 2,4-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
113249-34-6 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2,4-dimethylpent-2-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-5(2)7(8)6(3)4/h5,8H,1-4H3 |
InChI Key |
ARVPHQHUOXENAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C(C)C)O |
Origin of Product |
United States |
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